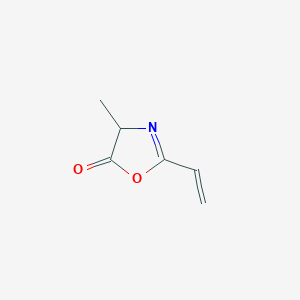
1-(1,2-oxazol-5-yl)-2H-tetrazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,2-oxazol-5-yl)-2H-tetrazol-5-one is a chemical compound that has been widely used in scientific research. It is a tetrazole derivative that has been synthesized and studied for its various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-(1,2-oxazol-5-yl)-2H-tetrazol-5-one is not fully understood. However, it has been suggested that it may act on various neurotransmitter systems, including the GABAergic and glutamatergic systems. It may also modulate the activity of ion channels and receptors, leading to its various physiological effects.
Biochemische Und Physiologische Effekte
1-(1,2-oxazol-5-yl)-2H-tetrazol-5-one has been shown to have various biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have anticonvulsant effects and may be useful in the treatment of epilepsy. Additionally, it has been studied for its effects on synaptic plasticity and may have potential in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(1,2-oxazol-5-yl)-2H-tetrazol-5-one in lab experiments is its high purity and yield. The synthesis method has been optimized for these parameters, making it a reliable source for research studies. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are many potential future directions for research on 1-(1,2-oxazol-5-yl)-2H-tetrazol-5-one. One direction is to further investigate its effects on neurotransmitter systems and ion channels. Another direction is to study its potential as a treatment for neurological disorders, such as epilepsy and Alzheimer's disease. Additionally, it may be useful to investigate its potential as an anti-inflammatory and analgesic agent in humans. Overall, 1-(1,2-oxazol-5-yl)-2H-tetrazol-5-one has many potential applications in scientific research, and further studies are needed to fully understand its mechanism of action and potential therapeutic uses.
Synthesemethoden
The synthesis of 1-(1,2-oxazol-5-yl)-2H-tetrazol-5-one involves the reaction of 5-amino-1,2,3-oxathiazole-4-carboxylic acid with sodium azide and acetic anhydride. The resulting product is then treated with hydrochloric acid to give the final compound. This method has been optimized for high yield and purity and has been used in various research studies.
Wissenschaftliche Forschungsanwendungen
1-(1,2-oxazol-5-yl)-2H-tetrazol-5-one has been used in various scientific research studies, including medicinal chemistry, pharmacology, and neuroscience. It has been studied for its potential as an anti-inflammatory, anticonvulsant, and analgesic agent. It has also been investigated for its effects on neurotransmitter release and synaptic plasticity.
Eigenschaften
CAS-Nummer |
175904-78-6 |
|---|---|
Produktname |
1-(1,2-oxazol-5-yl)-2H-tetrazol-5-one |
Molekularformel |
C4H3N5O2 |
Molekulargewicht |
153.1 g/mol |
IUPAC-Name |
4-(1,2-oxazol-5-yl)-1H-tetrazol-5-one |
InChI |
InChI=1S/C4H3N5O2/c10-4-6-7-8-9(4)3-1-2-5-11-3/h1-2H,(H,6,8,10) |
InChI-Schlüssel |
NANVFWLFFSDZOP-UHFFFAOYSA-N |
Isomerische SMILES |
C1=C(ON=C1)N2C(=O)N=NN2 |
SMILES |
C1=C(ON=C1)N2C(=O)NN=N2 |
Kanonische SMILES |
C1=C(ON=C1)N2C(=O)N=NN2 |
Synonyme |
5H-Tetrazol-5-one,1,2-dihydro-1-(5-isoxazolyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1'-(Tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid](/img/structure/B61025.png)








![3-[(3-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B61052.png)


